1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]pyrrolidine-2,5-dione
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Overview
Description
1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]pyrrolidine-2,5-dione typically involves the reaction of 4-chlorophenylamine with 2,4-dichlorobenzylamine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to optimize efficiency and reduce costs .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising activity against certain types of cancer cells and is being investigated as a potential anticancer agent.
Materials Science: The compound’s unique chemical structure makes it suitable for use in the synthesis of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways within cells. The compound is believed to inhibit the activity of certain enzymes involved in cell division and growth, leading to the suppression of cancer cell proliferation. It also disrupts the cell membrane integrity of fungi and bacteria, resulting in their death .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)amino]pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
1-(4-Chlorobutyl)pyrrolidine-2,5-dione: This compound has similar structural features but differs in its biological activity and applications.
1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane: Another related compound with distinct chemical properties and uses.
1-[(4-Methylphenyl)sulfanyl]pyrrolidine-2,5-dione:
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methylamino]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2O2/c18-11-3-5-13(6-4-11)22-16(23)8-15(17(22)24)21-9-10-1-2-12(19)7-14(10)20/h1-7,15,21H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPCAUNCAQOPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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